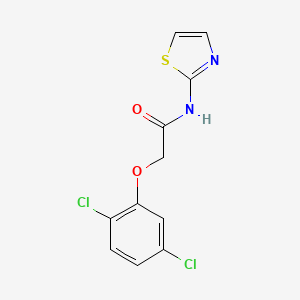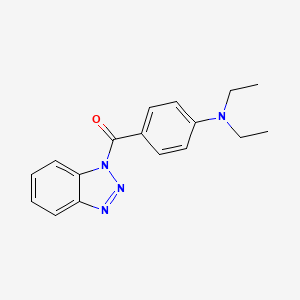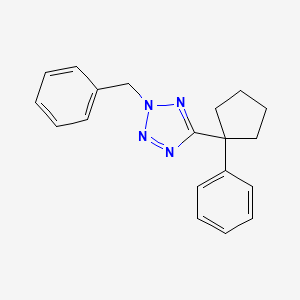![molecular formula C21H27N3O3 B5562647 4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone](/img/structure/B5562647.png)
4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The research on compounds closely related to "4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone" involves their synthesis, structural analysis, and exploration of chemical properties for potential pharmacological activities. These compounds are of interest due to their complex structures and potential as pharmacophores in drug discovery.
Synthesis Analysis
The synthesis of similar complex compounds often involves multi-step chemical reactions, starting from simple precursors to achieve the desired molecular structure. For instance, Wu et al. (2000) synthesized 1,1,4,4-tetrasubstituted cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines via cycloaddition, followed by reductive opening of lactone-bridged adducts, indicating a method that could potentially be adapted for the synthesis of the target compound (Wu, Toppet, Compernolle, & Hoornaert, 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to the target compound is often elucidated using X-ray crystallography and NMR spectroscopy. Karczmarzyk and Malinka (2004) provided detailed crystal and molecular structure analysis of a related compound, offering insights into its stereochemistry and molecular conformations (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving the target compound's functional groups, such as cyclopropyl, pyrrolidinyl, and piperazinone, can significantly alter its chemical properties and biological activities. Studies on similar compounds have shown that modifications at specific positions can lead to changes in pharmacological activity, as demonstrated by Wentland et al. (1993) in their work on quinoline derivatives (Wentland et al., 1993).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Biofilm Inhibition
4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone derivatives have shown significant promise in combating bacterial infections and inhibiting biofilms. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized, demonstrating potent in-vitro antibacterial and cytotoxic activities against different bacterial strains. One such compound exhibited remarkable antibacterial efficacies with low minimum inhibitory concentration (MIC) values against E. coli, S. aureus, and S. mutans strains. It also showed superior biofilm inhibition activities compared to the reference antibiotic Ciprofloxacin, highlighting its potential as a new class of antibacterial agents with effective biofilm disruption capabilities (Mekky & Sanad, 2020).
Mammalian Topoisomerase II Inhibition
Compounds related to 4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone have been investigated for their interaction with mammalian topoisomerase II (topo II), a critical enzyme involved in DNA replication and cell cycle control. For example, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, a structurally related compound, showed interactive potential with mammalian topo II, suggesting a mechanism for inhibiting cancer cell proliferation by interfering with DNA replication processes (Wentland et al., 1993).
HIV-1 Reverse Transcriptase Inhibition
Analogues of 4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone have been synthesized and evaluated for their efficacy in inhibiting the HIV-1 reverse transcriptase (RT), a key enzyme in the HIV replication cycle. This research highlights the compound's potential role in developing new non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment, offering a promising avenue for antiretroviral therapy enhancements (Romero et al., 1994).
Eigenschaften
IUPAC Name |
4-(1-cyclopropyl-5-oxopyrrolidine-3-carbonyl)-1-[(3,4-dimethylphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-14-3-4-16(9-15(14)2)11-22-7-8-23(13-20(22)26)21(27)17-10-19(25)24(12-17)18-5-6-18/h3-4,9,17-18H,5-8,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNSSZQTUDCOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCN(CC2=O)C(=O)C3CC(=O)N(C3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5562564.png)
![3-(4-fluorophenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B5562570.png)

![7-tert-butyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5562579.png)

![[(3aS*,9bS*)-7-methoxy-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5562593.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5562607.png)
![3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole](/img/structure/B5562618.png)


![N-(2-furylmethyl)-2-methyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5562631.png)
![4-[(3-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide](/img/structure/B5562638.png)
